Strategic Synthesis and Mechanistic Evaluation of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
Strategic Synthesis and Mechanistic Evaluation of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
Executive Summary & Chemical Context
The pursuit of highly selective kinase inhibitors has driven medicinal chemistry toward the use of conformationally constrained scaffolds. Standard morpholine rings are ubiquitous in pharmacology, particularly within PI3K and mTOR inhibitors, where the morpholine oxygen serves as a critical hydrogen bond acceptor in the kinase hinge region[1]. However, the conformational flexibility of unsubstituted morpholine can lead to entropic penalties upon binding and off-target liabilities.
To circumvent this, researchers utilize bridged morpholines such as 3-oxa-8-azabicyclo[3.2.1]octane. By introducing a methylene bridge, the ring is locked into a rigid chair conformation, significantly enhancing target affinity and metabolic stability[2]. This specific core was instrumental in the discovery of advanced therapeutics like the dual PI3K/mTOR inhibitor [3] and the highly selective mTORC1/2 inhibitor[1].
The target molecule, (2S)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol , builds upon this privileged scaffold by functionalizing the N8-position with a (2S)-2-hydroxypropyl group. This modification provides an additional vector for hydrogen bonding (via the hydroxyl group) to solvent-exposed regions of target proteins, while the strict (S)-stereochemistry ensures precise spatial orientation.
Retrosynthetic Analysis & Mechanistic Rationale
The most atom-economical and stereoselective pathway to synthesize an N-(2-hydroxypropyl) derivative is the nucleophilic ring-opening of a chiral epoxide.
Mechanistic Causality: The secondary amine of 3-oxa-8-azabicyclo[3.2.1]octane acts as the nucleophile, while (S)-propylene oxide serves as the electrophile. Under basic or neutral conditions, epoxide ring-opening proceeds via an SN2 -like transition state. The bulky bridged morpholine selectively attacks the least sterically hindered carbon (C1) of the epoxide. Because the nucleophilic attack occurs exclusively at C1, the stereocenter at C2 is entirely undisturbed, perfectly preserving the (S)-configuration of the resulting secondary alcohol.
Figure 1: Retrosynthetic workflow and regioselective epoxide ring-opening mechanism.
Quantitative Data & Reagent Stoichiometry
To ensure a self-validating and reproducible workflow, the stoichiometry is optimized to drive the reaction to completion while managing the volatility of the electrophile.
| Reagent / Material | MW ( g/mol ) | Eq. | Amount | Functional Role |
| 3-Oxa-8-azabicyclo[3.2.1]octane HCl | 149.62 | 1.0 | 1.50 g (10.0 mmol) | Bridged Morpholine Nucleophile |
| (S)-Propylene Oxide | 58.08 | 1.5 | 0.87 g (15.0 mmol) | Chiral Electrophile |
| DIPEA | 129.24 | 2.5 | 3.24 g (25.0 mmol) | Non-nucleophilic Base |
| Anhydrous Ethanol | 46.07 | - | 15 mL | Polar Protic Solvent |
| Target Product | 171.24 | 1.0 | 1.71 g (Theoretical) | Final Isolated Compound |
Experimental Protocol: A Self-Validating System
This protocol is designed to anticipate and mitigate common synthesis failure modes, ensuring high yield and stereochemical purity.
Step 1: Preparation of the Free Base
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To a flame-dried 50 mL pressure tube equipped with a magnetic stir bar, add 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride (1.50 g, 10.0 mmol)[4].
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Suspend the salt in anhydrous ethanol (15 mL).
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Add N,N-diisopropylethylamine (DIPEA) (3.24 g, 4.36 mL, 25.0 mmol) dropwise at room temperature. Stir for 15 minutes.
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Causality Insight: The hydrochloride salt is utilized due to its superior bench stability and resistance to oxidation compared to the free amine. DIPEA is selected as a sterically hindered, non-nucleophilic base to neutralize the HCl, liberating the nucleophilic nitrogen without competing for the epoxide.
Step 2: Regioselective Epoxide Ring Opening
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Cool the reaction mixture to 0 °C using an ice bath.
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Carefully add (S)-propylene oxide (0.87 g, 1.05 mL, 15.0 mmol) in one rapid portion.
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Tightly seal the pressure tube with a Teflon-lined screw cap.
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Transfer the vessel to a pre-heated oil bath at 70 °C and stir vigorously for 16 hours.
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Causality Insight: (S)-propylene oxide is highly volatile (boiling point: 34 °C). Heating the reaction to 70 °C in standard glassware would result in rapid volatilization of the electrophile, stalling the reaction. The sealed pressure tube maintains the reagent in the liquid phase, driving the SN2 attack at C1 to completion.
Step 3: Reaction Quenching and Extraction
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Remove the tube from the oil bath and allow it to cool completely to room temperature before carefully opening the seal to prevent pressurized solvent release.
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Concentrate the mixture under reduced pressure to remove ethanol and excess unreacted propylene oxide.
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Partition the resulting crude residue between ethyl acetate (30 mL) and saturated aqueous sodium bicarbonate ( NaHCO3 ) (30 mL).
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Extract the aqueous layer with additional ethyl acetate (2 × 20 mL).
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Causality Insight: The mild basic aqueous wash effectively solubilizes and removes the DIPEA hydrochloride salts and any unreacted polar impurities, while the target secondary alcohol partitions cleanly into the organic phase.
Step 4: Purification and Isolation
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Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate in vacuo.
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Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of dichloromethane to methanol (95:5 to 90:10 containing 1% aqueous NH4OH ).
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Isolate the fractions containing the pure product (verified via LC-MS and TLC) and concentrate to afford (2S)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol.
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Causality Insight: The addition of 1% NH4OH to the mobile phase is critical. It neutralizes the acidic silanol groups on the silica gel, preventing the basic amine product from streaking down the column, thereby ensuring sharp peak elution and high final purity.
Biological Application Context: mTOR/PI3K Signaling
Molecules incorporating the 3-oxa-8-azabicyclo[3.2.1]octane core are frequently deployed to modulate the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in human cancers and neurological disorders[1]. The bridged morpholine acts as an ATP-competitive inhibitor, binding deep within the kinase domain.
Figure 2: Bridged morpholine derivatives acting as inhibitors within the mTOR signaling pathway.
References
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Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]
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Design and Synthesis of Backbone-Fused, Conformationally Constrained Morpholine-Proline Chimeras Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 54745-74-3 | 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
